(5Z)-5-(3-nitrobenzylidene)-2-[(E)-2-(thiophen-2-yl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles This compound is characterized by its unique structure, which includes a nitrophenyl group, a thiophene ring, and a triazolothiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolothiazole Core: This step involves the cyclization of appropriate precursors to form the triazolothiazole ring system.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction with the triazolothiazole core.
Addition of the Nitrophenyl Group: The nitrophenyl group is added via a condensation reaction with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the nitro group yields aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine
The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets. The nitrophenyl and thiophene groups can interact with enzymes and receptors, modulating their activity. The triazolothiazole core may also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific functional groups and their arrangement. The presence of the nitrophenyl group distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H10N4O3S2 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-2-[(E)-2-thiophen-2-ylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H10N4O3S2/c22-16-14(10-11-3-1-4-12(9-11)21(23)24)26-17-18-15(19-20(16)17)7-6-13-5-2-8-25-13/h1-10H/b7-6+,14-10- |
InChI Key |
LXZGALCTQMAPTE-FKEISFMISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N3C(=NC(=N3)/C=C/C4=CC=CS4)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N3C(=NC(=N3)C=CC4=CC=CS4)S2 |
Origin of Product |
United States |
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